Raphin1 acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

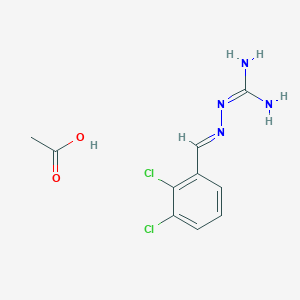

Raphin1 acetate is an orally bioavailable, selective inhibitor of the regulatory phosphatase PPP1R15B (R15B). It binds strongly to the R15B-PP1c holophosphatase (Kd=33 nM), and shows 30-fold selective in binding R15B-PP1c over R15A-PP1c .

Synthesis Analysis

Raphin1 was identified as a result of a method developed to screen for selective serine/threonine phosphatase inhibitors. This method targeted a regulatory subunit of protein phosphatase 1, R15B, a negative regulator of proteostasis . When added to cells, Raphin1 caused a temporary reduction in protein synthesis .Molecular Structure Analysis

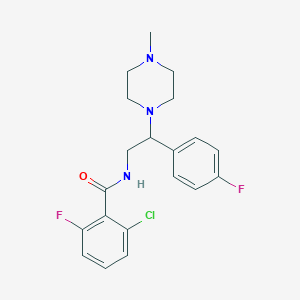

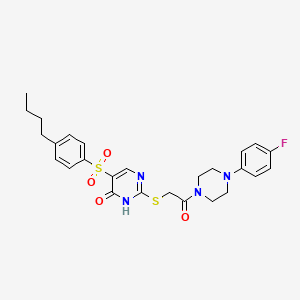

The molecular formula of Raphin1 acetate is C10H12Cl2N4O2 and its molecular weight is 291.13 .Applications De Recherche Scientifique

Phosphatase Inhibition and Neurodegenerative Diseases

Raphin1 acetate has been identified as a selective inhibitor of the regulatory subunit of protein phosphatase 1, PPP1R15B, also known as R15B. This compound plays a crucial role in protein phosphorylation, a common mechanism of regulation in cellular processes. Raphin1's inhibition of R15B leads to the accumulation of phosphorylated substrates, temporarily attenuating protein synthesis. This mechanism has significant implications for proteostasis, a key factor in the management of neurodegenerative diseases. Raphin1's ability to cross the blood-brain barrier and its demonstrated efficacy in a mouse model of Huntington’s disease highlights its potential as a therapeutic agent for such conditions (Krzyżosiak et al., 2018).

Expanding Pharmacological Regulation Beyond Kinases

Traditionally, kinases have been the focus of drug targeting in the regulation of phosphorylation. However, the discovery of Raphin1 as a selective inhibitor of R15B signifies an important expansion in the pharmacological regulation of serine/threonine phosphatases. This development opens new avenues in drug discovery, particularly for conditions where protein quality control is a significant factor. Raphin1's efficacy in boosting protein quality control in cellular models and slowing disease progression in neurodegenerative disease models underlines the therapeutic potential of targeting phosphatases (Hurtley, 2018).

Implications for Proteostasis and Drug Discovery

The role of Raphin1 in inhibiting R15B, a negative regulator of proteostasis, offers valuable insights into the mechanisms of protein homeostasis in cells. This discovery provides a foundational platform for the target-based discovery of inhibitors of serine/threonine phosphatases, which can be pivotal in the treatment of various diseases where protein regulation plays a key role. The oral bioavailability of Raphin1 and its ability to cross physiological barriers like the blood-brain barrier further enhance its potential as a drug candidate (Krzyżosiak et al., 2018).

Neuroprotection and Delay in Neurodegeneration

In a broader context, the ability of Raphin1 to protect cells from stress and delay neurodegeneration in a mouse model of Huntington's disease suggests that phosphatase regulatory subunits like R15B could be viable targets in the development of neuroprotective drugs. This positions Raphin1 as a significant contributor to the burgeoning field of neurodegenerative disease treatment, offering hope for conditions that have been challenging to manage (Vagnarelli & Alessi, 2018).

Mécanisme D'action

Raphin1 acetate inhibits the recombinant R15B-PP1c holoenzyme, but not the closely related R15A-PP1c, by interfering with substrate recruitment . In cells, Raphin1 acetate causes a rapid and transient accumulation of its phosphorylated substrate, resulting in a transient attenuation of protein synthesis .

Safety and Hazards

Orientations Futures

Raphin1 acetate has shown efficacy in a mouse model of Huntington’s disease, which identifies R15B as a druggable target and provides a platform for target-based discovery of inhibitors of serine/threonine phosphatases . This suggests potential future directions in the treatment of neurodegenerative diseases.

Propriétés

IUPAC Name |

acetic acid;2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDLUFBVKWLRSN-GAYQJXMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raphin1 acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2421391.png)

![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2421395.png)

![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)

![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)

![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)

![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)

![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)